![molecular formula C22H24N4OS B2628816 N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide CAS No. 689267-16-1](/img/no-structure.png)

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

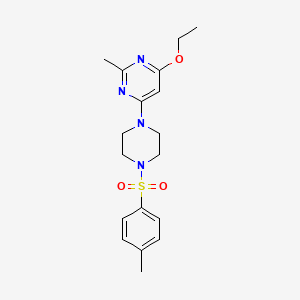

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide is a quinazoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Applications De Recherche Scientifique

- Quinazolin-4(1H)-ones, including derivatives of N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide, have demonstrated antitumor potential . Researchers explore their efficacy against different cancer types and investigate their mechanisms of action.

- These compounds possess antioxidant and anticancer activities, making them relevant for combating oxidative stress and cancer progression . Investigating their impact on cellular pathways and tumor growth is crucial.

- N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide derivatives may exhibit antibacterial effects . Researchers study their potential as novel antimicrobial agents.

- Quinazolin-4(1H)-ones have been explored for their antifungal properties . Investigating their efficacy against fungal pathogens and understanding their mode of action is essential.

- Some quinazolin-4(1H)-one derivatives, including N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide, exhibit anticonvulsant activity . Researchers study their effects on neuronal excitability and seizure control.

- Quinazolin-4(1H)-ones are used as ligands for 5-HT receptors . Investigating their binding affinity, selectivity, and potential therapeutic applications in neuropsychiatric disorders is an active area of research.

Antitumor Activity

Antioxidant and Anticancer Properties

Antibacterial Applications

Antifungal Potential

Anticonvulsant Properties

5-Hydroxytryptamine (5-HT) Receptor Ligands

These applications highlight the diverse roles of N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide derivatives in pharmacology and medicinal chemistry. Researchers continue to explore their potential and optimize their properties for therapeutic use . If you need further details or additional applications, feel free to ask! 😊

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide involves the reaction of 2-chloro-N-cyclohexyl-N-(4-nitrophenyl)acetamide with 2-mercapto-4-(4-aminophenyl)quinazoline, followed by reduction of the nitro group and subsequent cyclization to form the final product.", "Starting Materials": [ "2-chloro-N-cyclohexyl-N-(4-nitrophenyl)acetamide", "2-mercapto-4-(4-aminophenyl)quinazoline" ], "Reaction": [ "Step 1: Reaction of 2-chloro-N-cyclohexyl-N-(4-nitrophenyl)acetamide with 2-mercapto-4-(4-aminophenyl)quinazoline in the presence of a base such as potassium carbonate in DMF at elevated temperature to form N-cyclohexyl-2-[4-[(2-mercapto-1H-quinazolin-4-yl)amino]phenyl]acetamide.", "Step 2: Reduction of the nitro group in N-cyclohexyl-2-[4-[(2-mercapto-1H-quinazolin-4-yl)amino]phenyl]acetamide using a reducing agent such as iron powder in acetic acid to form N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide.", "Step 3: Cyclization of N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide using a cyclization agent such as trifluoroacetic acid to form the final product, N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide." ] } | |

Numéro CAS |

689267-16-1 |

Nom du produit |

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |

Formule moléculaire |

C22H24N4OS |

Poids moléculaire |

392.52 |

Nom IUPAC |

N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide |

InChI |

InChI=1S/C22H24N4OS/c27-20(23-16-6-2-1-3-7-16)14-15-10-12-17(13-11-15)24-21-18-8-4-5-9-19(18)25-22(28)26-21/h4-5,8-13,16H,1-3,6-7,14H2,(H,23,27)(H2,24,25,26,28) |

Clé InChI |

FIJXITWWUGUIDN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)NC3=NC(=S)NC4=CC=CC=C43 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2628733.png)

![N-[1-(5-Phenyl-1,3-oxazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2628736.png)

![2-chloro-N-[4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2628738.png)

![6-ethyl 3-methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2628741.png)

![N-[(dimethylamino)methylene]-N'-(2-fluorophenyl)thiourea](/img/structure/B2628742.png)

![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2628744.png)

![(E)-ethyl 4-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoate](/img/structure/B2628747.png)

![3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2628752.png)

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2628753.png)

![4-(2,4-Dichlorobenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2628756.png)